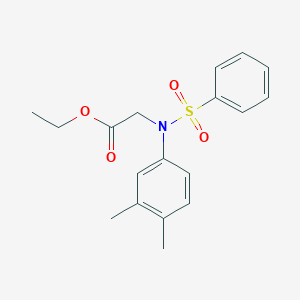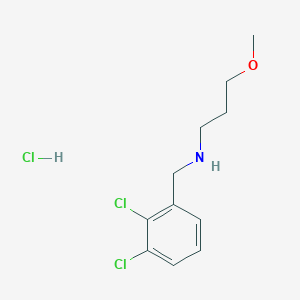![molecular formula C16H15ClN2O2S B4692152 ethyl 4-({[(3-chlorophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4692152.png)
ethyl 4-({[(3-chlorophenyl)amino]carbonothioyl}amino)benzoate
説明
Ethyl 4-({[(3-chlorophenyl)amino]carbonothioyl}amino)benzoate, also known as ACC, is a synthetic compound that has been widely used in scientific research. ACC belongs to the class of thiol-reactive compounds and is commonly used as a tool to study protein function and modification. In
作用機序
Ethyl 4-({[(3-chlorophenyl)amino]carbonothioyl}amino)benzoate reacts with cysteine residues in proteins via a thiol-disulfide exchange reaction. The reaction results in the formation of a mixed disulfide between ethyl 4-({[(3-chlorophenyl)amino]carbonothioyl}amino)benzoate and the cysteine residue. This modification can have a variety of effects on protein function, depending on the location of the modified cysteine residue and the specific protein involved. ethyl 4-({[(3-chlorophenyl)amino]carbonothioyl}amino)benzoate has been shown to inhibit the activity of some enzymes, while activating the activity of others. ethyl 4-({[(3-chlorophenyl)amino]carbonothioyl}amino)benzoate can also affect protein-protein interactions and protein folding.
Biochemical and Physiological Effects
ethyl 4-({[(3-chlorophenyl)amino]carbonothioyl}amino)benzoate has a variety of biochemical and physiological effects, depending on the specific protein and cell type involved. ethyl 4-({[(3-chlorophenyl)amino]carbonothioyl}amino)benzoate has been shown to inhibit the activity of some enzymes, such as protein tyrosine phosphatases, while activating the activity of others, such as caspases. ethyl 4-({[(3-chlorophenyl)amino]carbonothioyl}amino)benzoate can also induce apoptosis in some cell types, while protecting against oxidative stress in others. ethyl 4-({[(3-chlorophenyl)amino]carbonothioyl}amino)benzoate has been shown to affect the redox state of cells, as well as to modulate the activity of transcription factors.
実験室実験の利点と制限
Ethyl 4-({[(3-chlorophenyl)amino]carbonothioyl}amino)benzoate has several advantages for use in lab experiments. ethyl 4-({[(3-chlorophenyl)amino]carbonothioyl}amino)benzoate is a selective reagent that can modify cysteine residues in proteins without affecting other amino acid residues. ethyl 4-({[(3-chlorophenyl)amino]carbonothioyl}amino)benzoate is also a reversible reagent, which allows for the study of dynamic protein modifications. However, ethyl 4-({[(3-chlorophenyl)amino]carbonothioyl}amino)benzoate has some limitations as well. ethyl 4-({[(3-chlorophenyl)amino]carbonothioyl}amino)benzoate can react with other thiol-containing molecules in cells, which can complicate the interpretation of experimental results. ethyl 4-({[(3-chlorophenyl)amino]carbonothioyl}amino)benzoate can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving ethyl 4-({[(3-chlorophenyl)amino]carbonothioyl}amino)benzoate. One area of research is the development of new ethyl 4-({[(3-chlorophenyl)amino]carbonothioyl}amino)benzoate analogs with improved selectivity and sensitivity. Another area of research is the identification of the specific cysteine residues that are modified by ethyl 4-({[(3-chlorophenyl)amino]carbonothioyl}amino)benzoate in different proteins. This information could be used to develop new drugs that target specific cysteine residues in disease-related proteins. Finally, ethyl 4-({[(3-chlorophenyl)amino]carbonothioyl}amino)benzoate could be used in combination with other reagents to study the complex interactions between different post-translational modifications in proteins.
科学的研究の応用
Ethyl 4-({[(3-chlorophenyl)amino]carbonothioyl}amino)benzoate has been widely used in scientific research to study protein function and modification. ethyl 4-({[(3-chlorophenyl)amino]carbonothioyl}amino)benzoate is a thiol-reactive compound and can selectively modify cysteine residues in proteins. This modification can be used to study the role of cysteine residues in protein function, as well as to identify the specific cysteine residues that are involved in protein-protein interactions. ethyl 4-({[(3-chlorophenyl)amino]carbonothioyl}amino)benzoate has also been used to study the redox regulation of proteins, as well as to investigate the effects of oxidative stress on protein function.
特性
IUPAC Name |
ethyl 4-[(3-chlorophenyl)carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-2-21-15(20)11-6-8-13(9-7-11)18-16(22)19-14-5-3-4-12(17)10-14/h3-10H,2H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDORVDVHVJVAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B4692099.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,3-dimethylphenoxy)butanamide](/img/structure/B4692102.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(2-furyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4692115.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-methoxybenzoate](/img/structure/B4692117.png)
![2-[({1-[2-cyano-2-(4-nitrophenyl)vinyl]-2-naphthyl}oxy)methyl]benzonitrile](/img/structure/B4692125.png)
![N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]-2-methoxybenzamide](/img/structure/B4692132.png)
![5-[(2-phenyl-5-pyrimidinyl)methylene]-1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4692140.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4692142.png)

![N-(2-bromophenyl)-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B4692153.png)
![methyl 4-({[(3,4-dichlorobenzyl)amino]carbonyl}amino)benzoate](/img/structure/B4692164.png)
